molecular formula C24H29ClFN3O4SSi B14796925 1-(2-(tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethyl)-4-(2-(methylsulfonyl)pyrimidin-4-yl)pyridin-2(1H)-one

1-(2-(tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethyl)-4-(2-(methylsulfonyl)pyrimidin-4-yl)pyridin-2(1H)-one

Cat. No.: B14796925
M. Wt: 538.1 g/mol
InChI Key: SGVBACUCUSMVLS-UHFFFAOYSA-N
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Description

(S)-1-(2-((tert-Butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethyl)-4-(2-(methylsulfonyl)pyrimidin-4-yl)pyridin-2(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique combination of functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-((tert-Butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethyl)-4-(2-(methylsulfonyl)pyrimidin-4-yl)pyridin-2(1H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyridin-2(1H)-one structure, followed by the introduction of the pyrimidin-4-yl and phenyl groups. The tert-butyldimethylsilyl group is added to protect the hydroxyl group during the synthesis. The final step involves the deprotection of the hydroxyl group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize waste. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-((tert-Butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethyl)-4-(2-(methylsulfonyl)pyrimidin-4-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

(S)-1-(2-((tert-Butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethyl)-4-(2-(methylsulfonyl)pyrimidin-4-yl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-1-(2-((tert-Butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethyl)-4-(2-(methylsulfonyl)pyrimidin-4-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Hydroxy-1-(4-chloro-3-fluorophenyl)ethyl)-4-(2-(methylsulfonyl)pyrimidin-4-yl)pyridin-2(1H)-one
  • (S)-1-(2-((tert-Butyldimethylsilyl)oxy)-1-(4-chlorophenyl)ethyl)-4-(2-(methylsulfonyl)pyrimidin-4-yl)pyridin-2(1H)-one

Uniqueness

(S)-1-(2-((tert-Butyldimethylsilyl)oxy)-1-(4-chloro-3-fluorophenyl)ethyl)-4-(2-(methylsulfonyl)pyrimidin-4-yl)pyridin-2(1H)-one stands out due to the presence of the tert-butyldimethylsilyl group, which provides unique protective properties during synthesis. Additionally, the combination of the chloro and fluoro substituents on the phenyl ring enhances the compound’s reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C24H29ClFN3O4SSi

Molecular Weight

538.1 g/mol

IUPAC Name

1-[2-[tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-(2-methylsulfonylpyrimidin-4-yl)pyridin-2-one

InChI

InChI=1S/C24H29ClFN3O4SSi/c1-24(2,3)35(5,6)33-15-21(17-7-8-18(25)19(26)13-17)29-12-10-16(14-22(29)30)20-9-11-27-23(28-20)34(4,31)32/h7-14,21H,15H2,1-6H3

InChI Key

SGVBACUCUSMVLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C1=CC(=C(C=C1)Cl)F)N2C=CC(=CC2=O)C3=NC(=NC=C3)S(=O)(=O)C

Origin of Product

United States

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